molecular formula C10H21NO2 B6352876 Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate CAS No. 1099610-39-5

Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate

Cat. No.: B6352876
CAS No.: 1099610-39-5
M. Wt: 187.28 g/mol
InChI Key: BJAGPRKXYHDIRL-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate is an organic compound with the molecular formula C10H21NO2. It is a derivative of propanoic acid and contains an ethyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(3-methylbutan-2-yl)amino]propanoate typically involves the reaction of 3-methylbutan-2-amine with ethyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and automated reactors ensures efficient and cost-effective production. Quality control measures are implemented to monitor the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of ethyl 3-[(3-methylbutan-2-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(3-methylbutan-2-yl)amino]acetate
  • Ethyl 3-[(3-methylbutan-2-yl)amino]butanoate
  • Ethyl 3-[(3-methylbutan-2-yl)amino]pentanoate

Uniqueness

Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activities, solubility, and stability, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

ethyl 3-(3-methylbutan-2-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-5-13-10(12)6-7-11-9(4)8(2)3/h8-9,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAGPRKXYHDIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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